5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine
Overview
Description
5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine, also known as PBTZ169, is a synthetic compound that has shown potential as an anti-tuberculosis agent. It belongs to the class of benzothiazole derivatives, which have been extensively studied for their biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mechanism of Action
Target of Action
Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on their specific chemical structure. Some thiazole derivatives act by interacting with enzymes or receptors in the body
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins or nucleic acids
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This makes it a promising candidate for the development of new anti-tuberculosis drugs. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the study of 5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine. One area of focus is the optimization of its pharmacokinetic properties, including solubility and bioavailability. Another area of focus is the development of combination therapies that include this compound and other anti-tuberculosis drugs. Additionally, the mechanism of action of this compound needs to be further elucidated in order to fully understand its potential as an anti-tuberculosis agent. Finally, the efficacy of this compound needs to be evaluated in clinical trials in order to determine its potential as a new anti-tuberculosis drug.
Scientific Research Applications
5-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has been extensively studied for its potential as an anti-tuberculosis agent. Tuberculosis is a major global health problem, and the emergence of drug-resistant strains has made the development of new anti-tuberculosis drugs a priority. This compound has shown potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It has also been shown to have synergistic activity with other anti-tuberculosis drugs such as rifampicin and isoniazid.
properties
IUPAC Name |
5-methoxy-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-18-11-2-3-13-12(8-11)17-14(19-13)16-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCHWMLJCOFBPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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